N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and various functional groups such as chloro, fluoro, methoxy, and nitro groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Addition: The pyrazole ring can participate in electrophilic addition reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the nitro and chloro groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
- N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide
Compared to these compounds, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole and pyrazole rings, as well as the combination of functional groups that confer specific chemical and biological properties .
Properties
Molecular Formula |
C18H16ClFN8O3S |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16ClFN8O3S/c1-31-17-14(28(29)30)10-27(25-17)8-6-16-22-23-18(32-16)21-15-5-7-26(24-15)9-11-12(19)3-2-4-13(11)20/h2-5,7,10H,6,8-9H2,1H3,(H,21,23,24) |
InChI Key |
DPOOLHRGYKOACF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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